molecular formula C17H16N2 B5658189 3,7-dimethyl-N-phenylquinolin-2-amine

3,7-dimethyl-N-phenylquinolin-2-amine

Cat. No.: B5658189
M. Wt: 248.32 g/mol
InChI Key: ILJASFIZDZQFHU-UHFFFAOYSA-N
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Description

3,7-dimethyl-N-phenylquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-N-phenylquinolin-2-amine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzophenone with acetone in the presence of a catalyst, followed by cyclization and subsequent functionalization to introduce the dimethyl and phenyl groups . Another method includes the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-efficient and inexpensive reagents is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-N-phenylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Neurological Applications

Recent studies have highlighted the compound's potential as a selective inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The synthesis of derivatives based on 7-phenyl-2-aminoquinoline has shown promising results in inhibiting nNOS with significant selectivity over other related enzymes. For instance, compounds featuring a meta-substituted relationship between the aminoquinoline and a positively charged tail moiety exhibited up to 900-fold selectivity for human nNOS compared to human endothelial nitric oxide synthase (eNOS) .

Key Findings:

  • Selectivity: Enhanced selectivity for nNOS can lead to reduced side effects associated with off-target activity.
  • Mechanism: X-ray crystallography has shown that certain amino groups occupy a specific pocket in the nNOS enzyme, suggesting a targeted interaction that could be exploited for drug development .

Antimalarial Activity

The compound has also been evaluated for its antimalarial efficacy. A structure–activity relationship (SAR) study on quinoline derivatives demonstrated that certain modifications could lead to compounds with potent activity against Plasmodium falciparum, the malaria-causing parasite. Notably, some derivatives showed low nanomolar potency and excellent selectivity profiles, making them candidates for further development as antimalarial agents .

Table 1: Antimalarial Efficacy of Quinoline Derivatives

CompoundEC50 (nM)Selectivity Index
Compound 2428.6 ± 0.9>200
Compound 941.2 ± 5.3>150
Compound 1621.0 ± 2.1>250

Key Findings:

  • Low Toxicity: Some compounds exhibited excellent in vivo efficacy without noticeable toxicity.
  • Fast Action: The most promising compounds acted quickly against the blood-stage parasites .

Antiviral Properties

Quinoline derivatives, including those related to 3,7-dimethyl-N-phenylquinolin-2-amine, have shown antiviral activity against various viral strains such as Zika virus, enterovirus, and HIV. The broad-spectrum biological activity of quinolines makes them valuable in developing antiviral therapies .

Key Insights:

  • Mechanism of Action: Quinoline derivatives interfere with viral replication processes, which could be leveraged to develop new antiviral medications.
  • Synthetic Strategies: Recent advancements in synthetic methodologies have facilitated the efficient production of these compounds, enhancing their availability for research and development .

Anticancer Activity

The compound's structural analogs have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. Some derivatives exhibited significant potency compared to established chemotherapeutics like gefitinib .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (µM)Cell Line
Compound 8e0.03H-460
Compound 8k0.55HT-29
Compound 13a0.33HepG2

Key Findings:

  • Selectivity for Lung Cancer: Certain compounds showed preferential activity against lung cancer cell lines.
  • Lead Candidates: Compounds with IC50 values significantly lower than gefitinib indicate their potential as leads for further development .

Mechanism of Action

The mechanism of action of 3,7-dimethyl-N-phenylquinolin-2-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both dimethyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

3,7-dimethyl-N-phenylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-12-8-9-14-11-13(2)17(19-16(14)10-12)18-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJASFIZDZQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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